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Introduction to Givinostat and Population PK/PD
Modeling

Givinostat (ITF2357) is an oral, synthetic histone deacetylase (HDAC) inhibitor that targets Class I and II

HDACs with potent inhibitory activity. Originally investigated for its anti-inflammatory and anti-cancer

properties, Givinostat has recently demonstrated significant promise in the treatment of Duchenne

Muscular Dystrophy (DMD), leading to its approval in the United States in March 2024 for patients aged 6

years and older. The development of Givinostat for DMD was based on Phase II clinical trials showing

significant improvement in all histological muscle biopsy parameters in boys with DMD. Population

pharmacokinetic (PopPK) and pharmacodynamic (PD) modeling plays a crucial role in understanding the

relationship between drug exposure, patient factors, and clinical outcomes, thereby enabling optimized

dosing regimens for specific populations.

HDAC inhibitors like Givinostat work by modulating gene expression through increased histone

acetylation, which alters chromatin structure and promotes the transcription of specific genes, including

tumor suppressor genes. Givinostat contains the hydroxamate moiety (-CO-NH(OH)) that chelates zinc

within the hydrophobic catalytic domain of HDACs, resulting in high inhibitory efficacy with constants (Ki)

ranging from 0.004 to 0.39 μM for various HDAC isoforms. Beyond its applications in hematologic
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malignancies, Givinostat has shown potential in neurological disorders including Alzheimer's disease and

Parkinson's Disease, expanding its therapeutic relevance [1] [2].

Population Pharmacokinetic Model Development

Structural Model and Covariate Analysis

A comprehensive population pharmacokinetic model for Givinostat was developed using data pooled

from seven clinical studies, encompassing a diverse patient population. The structural model was

characterized as a two-compartment model with first-order absorption incorporating a lag time and first-

order elimination from the central compartment. This model effectively described the time course of

Givinostat plasma concentrations following oral administration and provided the foundation for evaluating

covariate effects.

Body Weight Effect: The analysis demonstrated that body weight significantly influenced

Givinostat apparent clearance (CL/F), with increasing body weight associated with increased

clearance. This relationship supported the implementation of weight-based dosing strategies,

particularly crucial for pediatric patients with DMD where body weight can vary substantially.

Demographic and Physiological Covariates: Other patient factors were evaluated for their potential

impact on Givinostat pharmacokinetics, though the published model primarily incorporated body

weight as the significant covariate. The model was developed using nonlinear mixed-effects

modeling (NONMEM) approaches, allowing for the characterization of both inter-individual and

residual variability in Givinostat exposure parameters.

The PopPK model was subsequently qualified through predictive performance assessments including

visual predictive checks and bootstrap analyses, confirming its robustness for simulating exposure profiles

and informing dosing recommendations in the target patient population [3].

Model Parameters and Estimation
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The table below summarizes the key population pharmacokinetic parameters for Givinostat derived from the

final model:

Table 1: Population Pharmacokinetic Parameters of Givinostat

Parameter Estimate Description
Interindividual
Variability (%)

CL/F (L/h) Apparent Clearance

Effect of BW on
CL/F

Significant Increasing clearance with increasing

body weight

-

Vc/F (L) Apparent Volume of Central

Compartment

Q/F (L/h) Intercompartmental Clearance

Vp/F (L) Apparent Volume of Peripheral
Compartment

Ka (1/h) Absorption Rate Constant

ALAG (h) Absorption Lag Time

The parameters listed in Table 1 formed the basis for simulation-based dosing recommendations,

particularly for the pediatric DMD population. The model successfully characterized the pharmacokinetic

profile of Givinostat, demonstrating increasing apparent clearance with increasing body weight, which

justified weight-based dosing regimens for the Phase III clinical program [3].

Pharmacokinetic-Pharmacodynamic Relationship and
Safety

Exposure-Response Modeling for Efficacy and Safety
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The relationship between Givinostat exposure and its pharmacodynamic effects was characterized through

a comprehensive PK/PD analysis, with a specific focus on platelet count reduction as a key safety

biomarker. The developed PK/PD model effectively described the time course of platelet counts in patients

receiving Givinostat treatment over six months.

Efficacy Exposure Targets: While specific efficacy targets for DMD were not fully elucidated in the

available literature, exposure-response relationships from Phase II studies supported the selection of a

target exposure range of 554-641 ng·h/mL (arithmetic mean systemic exposure) for weight-based

dosing regimens. This range was associated with significant improvement in muscle histological

parameters in boys with DMD.

Safety Monitoring: The most notable PD finding was the dose-dependent reduction in platelet

counts, a known class effect of HDAC inhibitors. The PK/PD model simulations predicted that

weight-based dosing would result in an average platelet count decrease of approximately 45% from

baseline, with the maximum decrease occurring within 28 days of treatment initiation.

The PK/PD model was used to simulate the proportion of patients experiencing clinically significant

thrombocytopenia across the treatment period. After one week of treatment, approximately 1% of patients

were predicted to have platelet counts below 75 × 109/L, increasing to 14-15% after six months of

continuous therapy. These findings informed the implementation of regular platelet monitoring in the

Givinostat Phase III clinical trial program [3].

Clinical Safety Profile

Beyond thrombocytopenia, Givinostat's safety profile has been characterized in various clinical trials.

Commonly reported adverse events include gastrointestinal disturbances (such as mild diarrhea and

abdominal pain), fatigue, and decreases in other blood cell counts including leukopenia (reduced white

blood cells). These safety findings are consistent with the known profile of HDAC inhibitors and were

generally manageable with appropriate monitoring and dose adjustments [2].

Table 2: Givinostat Pharmacokinetic-Pharmacodynamic Relationships
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Exposure Metric
Target
Range

Pharmacodynamic Outcome Clinical Significance

AUCss 554-641

ng·h/mL

Efficacy in DMD (muscle

biopsy parameters)

Target exposure for

weight-based dosing

Cavg Platelet count reduction Average 45% decrease

from baseline

Time to Maximum Effect Within 28

days

Maximum platelet reduction Early monitoring

recommended

Probability of
Thrombocytopenia

After 6

months
Platelet count <75 × 109/L 14-15% of patients

Bioanalytical Method for Givinostat Quantification

UPLC-MS/MS Protocol

A robust and sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-

MS/MS) method has been developed and validated for the quantification of Givinostat in biological

matrices. This method provides the essential analytical foundation for supporting pharmacokinetic studies in

both preclinical and clinical settings.

Sample Preparation: Biological samples (100 μL of plasma) undergo protein precipitation using

300 μL of acetonitrile. Following vortex mixing and centrifugation at 13,000 × g for 10 minutes, the

supernatant is transferred for analysis. The internal standard used is eliglustat (200 ng/mL in

acetonitrile), which is added during the precipitation step.

Chromatographic Conditions: Separation is achieved using a Waters ACQUITY UPLC BEH C18

column (1.7 μm, 2.1 × 50 mm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in

water (A) and acetonitrile (B) with a flow rate of 0.3 mL/min. The gradient elution program is as

follows: 0-0.5 min (10% B), 0.5-1.0 min (linear increase to 90% B), 1.0-1.4 min (maintained at 90%
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B), 1.4-1.5 min (return to 10% B), and 1.5-2.0 min (re-equilibration at 10% B). The injection volume

is 1.0 μL.

Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM)

in positive electrospray ionization mode. The mass transition pairs monitored are m/z 422.01 →

186.11 for Givinostat (collision energy: 25 eV; cone voltage: 30 V) and m/z 405.40 → 84.10 for the

internal standard (collision energy: 20 eV; cone voltage: 30 V). The ion source temperature is set at

150°C with a capillary voltage of 2.0 kV [1].

Method Validation

The UPLC-MS/MS method has been comprehensively validated according to regulatory guidelines for

bioanalytical methods:

Linearity and Range: The method demonstrates excellent linearity over the concentration range of 2-

4000 ng/mL with a correlation coefficient (r2) of 0.998. This wide dynamic range accommodates the

expected plasma concentrations following therapeutic dosing.

Precision and Accuracy: Both intra-day and inter-day precision (RSD%) were within 15%, with

accuracy (RE%) ranging from 95.8% to 108.6%. These results indicate reliable reproducibility and

accuracy suitable for pharmacokinetic studies.

Recovery and Matrix Effects: The extraction recovery exceeded 90%, indicating efficient sample

preparation. The matrix effect ranged from 98.2% to 107.6%, demonstrating minimal ion suppression

or enhancement and confirming method robustness against plasma matrix variations [1].

Preclinical Pharmacokinetics and Metabolic Stability

In Vivo Pharmacokinetics in Rats

The validated UPLC-MS/MS method has been applied to characterize the preclinical pharmacokinetics of

Givinostat in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. The results revealed a

pharmacokinetic profile characterized by rapid absorption and slow clearance.
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Absorption and Exposure: Givinostat was rapidly absorbed, with time to maximum concentration

(Tmax) occurring within approximately 2 hours. The maximum concentration (Cmax) and area

under the curve (AUC) values were consistent with good oral bioavailability, supporting once or

twice daily dosing in clinical settings.

Elimination Characteristics: The elimination half-life observed in rats was approximately 6 hours,

similar to that reported in healthy human volunteers (approximately 6.0 hours after a 100 mg dose).

This moderate half-life supports twice-daily dosing regimens to maintain therapeutic exposures

throughout the dosing interval.

In Vitro Metabolic Stability

In vitro metabolic stability studies using rat liver microsomes (RLMs) provided insights into Givinostat's

metabolic characteristics. The results indicated a slow intrinsic clearance (CLint) of 14.92 μL/min/mg

protein and a relatively long in vitro half-life (t1/2) of 92.87 minutes. These findings suggest that Givinostat

undergoes moderate hepatic metabolism, consistent with its in vivo elimination profile. Givinostat is

primarily metabolized via oxidation (mediated predominantly by cytochrome P450 enzymes, including

CYP2D6) and subsequent glucuronide and sulfate conjugation [1].

Table 3: Preclinical and Clinical Pharmacokinetic Parameters of Givinostat

Parameter Preclinical (Rat) Clinical (Human) Notes

Dose 10 mg/kg (oral) 50-600 mg (oral)

Tmax (h) ~2 2.1 (after 100 mg) Rapid absorption

Cmax 199 nmol/L (after 100 mg) Dose-dependent

Half-life (h) ~6 6.0 (after 100 mg) Moderate elimination

CL/F Increases with body weight Weight-based dosing

In vitro t1/2 (min) 92.87 (RLM) Metabolic stability
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Model Applications and Dosing Recommendations

Clinical Implementation and Dosing Strategies

The population PK and PK/PD models for Givinostat have been instrumental in guiding dosing

recommendations for clinical trials, particularly in the pediatric DMD population. Based on the model

simulations, a weight-based dosing regimen was implemented for the Phase III clinical program to ensure

optimal exposure across the diverse patient population.

Dosing Algorithm: The recommended dosing strategy involves body weight-adjusted doses ranging

from 20 to 70 mg twice daily, with the exact dose determined by the patient's body weight. This

approach aims to achieve systemic exposures within the target therapeutic range (554-641 ng·h/mL)

associated with efficacy in Phase II studies.

Safety Monitoring Protocol: To manage the identified risk of thrombocytopenia, the protocol

includes regular platelet count monitoring, particularly during the first month of treatment when the

maximum decrease occurs. Dose adjustments or temporary interruptions are recommended for patients

experiencing significant platelet reductions below predefined thresholds.

The application of PopPK/PD modeling in Givinostat clinical development represents a model-informed

drug development approach, optimizing dosing strategies while proactively managing identified safety

concerns. This methodology enhances the probability of success in late-stage clinical trials and supports

regulatory decision-making [3].

Experimental Protocols

Protocol 1: Population PK Model Development

Objective: To develop a population pharmacokinetic model for Givinostat using pooled data from clinical

studies.

Procedures:
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Data Collection: Pool pharmacokinetic data from seven clinical studies including healthy volunteers

and patients
Structural Model Identification: Evaluate one-, two-, and three-compartment models with first-order

elimination
Covariate Analysis: Assess relationship between demographic factors (body weight, age,

renal/hepatic function) and PK parameters
Model Validation: Perform visual predictive checks, bootstrap analysis, and numerical predictive

checks

Analytical Methods: Population modeling using NONMEM with first-order conditional estimation method

Protocol 2: PK/PD Model for Platelet Response

Objective: To characterize the relationship between Givinostat exposure and platelet count time course.

Procedures:

Data Collection: Collect platelet counts from patients receiving Givinostat 20-70 mg twice daily for 6
months

Baseline Model: Establish baseline platelet count accounting for natural variations
Drug Effect Model: Link Givinostat exposure to platelet count reduction using direct effect or transit

models

Model Simulation: Simulate proportion of patients with platelet counts <75 × 109/L over time

Analytical Methods: PK/PD modeling using NONMEM; simulation of 1000 virtual patients for probability

estimates

Visualizations

Workflow for Population PK/PD Model Development
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Givinostat PK/PD Relationship and Clinical Implementation
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Conclusion

The development and application of population pharmacokinetic and pharmacodynamic models for

Givinostat have been instrumental in guiding its clinical development, particularly for the treatment of

Duchenne Muscular Dystrophy. The implemented two-compartment population PK model with body

weight as a significant covariate on clearance has enabled the implementation of rational, weight-based

dosing regimens. The integrated PK/PD model characterizing the exposure-platelet relationship has

informed critical safety monitoring protocols. The robust UPLC-MS/MS bioanalytical method has

supported reliable concentration quantification across studies. Together, these model-informed drug
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development approaches have optimized Givinostat's therapeutic profile, contributing to its successful

regulatory approval and highlighting the value of quantitative clinical pharmacology in drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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